Triethyl 3,5,5'-trimethyl-1h,1'h-2,3'-bipyrrole-2',4,4'-tricarboxylate
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Overview
Description
Triethyl 3,5,5’-trimethyl-1H,1’H-[2,3’-bipyrrole]-2’,4,4’-tricarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 3,5,5’-trimethyl-1H,1’H-[2,3’-bipyrrole]-2’,4,4’-tricarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the bipyrrole core, followed by the introduction of carboxylate groups and the final esterification with triethyl groups. Common reagents used in these reactions include pyrrole derivatives, carboxylic acids, and ethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Triethyl 3,5,5’-trimethyl-1H,1’H-[2,3’-bipyrrole]-2’,4,4’-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Triethyl 3,5,5’-trimethyl-1H,1’H-[2,3’-bipyrrole]-2’,4,4’-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Triethyl 3,5,5’-trimethyl-1H,1’H-[2,3’-bipyrrole]-2’,4,4’-tricarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethyl-1-hexanol: A related compound with similar structural features but different functional groups.
3,5,5-Trimethyl-1-hexene: Another related compound with a similar carbon backbone but different reactivity.
Uniqueness
Triethyl 3,5,5’-trimethyl-1H,1’H-[2,3’-bipyrrole]-2’,4,4’-tricarboxylate is unique due to its combination of functional groups and its bipyrrole core. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
24744-73-8 |
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Molecular Formula |
C20H26N2O6 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
diethyl 3-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-5-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C20H26N2O6/c1-7-26-18(23)13-10(4)16(21-11(13)5)15-14(19(24)27-8-2)12(6)22-17(15)20(25)28-9-3/h21-22H,7-9H2,1-6H3 |
InChI Key |
MHCBRNFKQOREQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C2=C(NC(=C2C(=O)OCC)C)C(=O)OCC)C |
Origin of Product |
United States |
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